1-Ethylsulfonylpiperidine-2-carboxamide
Description
Properties
IUPAC Name |
1-ethylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-6-4-3-5-7(10)8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBXZTWJQPFMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCCC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Key Differences Highlighted
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-ethylsulfonylpiperidine-2-carboxamide, and how are reaction conditions optimized for yield and purity?
- Methodology : Synthesis typically involves introducing the ethylsulfonyl group to a piperidine-carboxamide backbone. Key steps include sulfonylation using ethyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) and purification via column chromatography. Reaction optimization may involve adjusting solvent polarity (e.g., DMF for solubility), temperature (0–25°C to control exothermic reactions), and catalyst use (e.g., DMAP for nucleophilic activation) .
- Validation : Monitor intermediates using TLC and characterize final products via -NMR and LC-MS.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm sulfonyl and carboxamide functional groups. IR spectroscopy identifies S=O (1130–1370 cm) and amide C=O (1640–1680 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Thermal Analysis : TGA determines thermal stability, relevant for storage and handling .
Q. What are the primary biological targets of this compound, and how are inhibitory assays designed?
- Methodology : Target enzymes (e.g., proteases or kinases) are selected based on structural analogs. Assays use fluorogenic substrates or ATP-coupled systems to measure IC. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (3–5 replicates) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on sulfonyl oxygen hydrogen bonds and piperidine ring hydrophobic contacts.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) .
Q. What strategies resolve contradictions in reactivity data between this compound and its structural analogs?
- Methodology :
- Replicate Experiments : Standardize conditions (solvent, temperature, catalyst) to isolate variables.
- Electronic Effects Analysis : Compare Hammett substituent constants (σ) for sulfonyl vs. nitro/methyl groups to explain divergent reactivity .
- Statistical Tools : Apply ANOVA to assess significance of observed differences.
Q. How can researchers design enantioselective syntheses of this compound?
- Methodology :
- Chiral Catalysts : Use Evans oxazaborolidine catalysts for asymmetric sulfonylation.
- Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and verify enantiopurity by circular dichroism .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Methodology :
- Process Optimization : Transition batch reactions to flow chemistry for improved heat/mass transfer.
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., over-sulfonylated derivatives) and adjust stoichiometry .
Data Analysis & Experimental Design
Q. How should researchers handle variability in biological assay results for this compound?
- Methodology :
- Normalization : Express activity as % inhibition relative to controls.
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data.
- Meta-Analysis : Pool data from multiple assays (≥3 independent experiments) .
Q. What statistical methods are appropriate for analyzing SAR studies of this compound derivatives?
- Methodology :
- Multivariate Regression : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity.
- Cluster Analysis : Group compounds by structural similarity and activity profiles using PCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
